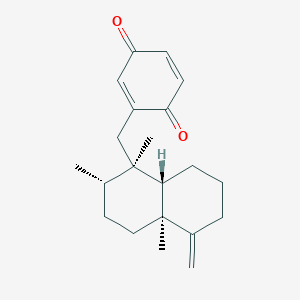

(-)-Neoavarone

Description

Structure

3D Structure

Properties

CAS No. |

129445-46-1 |

|---|---|

Molecular Formula |

C21H28O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20+,21+/m0/s1 |

InChI Key |

NXIFNLNXFPAWTO-LWILDLIXSA-N |

SMILES |

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Neoavarone from Marine Sources

Advanced Chromatographic Techniques for Natural Product Isolation

Chromatography plays a pivotal role in the isolation and purification of marine natural products like (-)-neoavarone from complex marine extracts. Various chromatographic techniques are employed based on the physical and chemical properties of the target compound and the complexity of the mixture. cmfri.org.iniipseries.orgnih.gov

Commonly used advanced chromatographic techniques in marine natural product isolation include:

Column Chromatography (CC): A widely used preparative method that separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase. cmfri.org.iniipseries.org Separation can be based on polarity or hydrophobicity. cmfri.org.in

High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical and preparative separation, offering high resolution and efficiency. cmfri.org.iniipseries.org HPLC separates compounds based on their interaction with a stationary phase (e.g., reversed-phase, normal-phase) and a liquid mobile phase. iipseries.org It is well-suited for partitioning both organic and inorganic compounds. iipseries.org

Thin-Layer Chromatography (TLC): Often used for initial analysis, monitoring fractions from other chromatographic methods, and assessing the purity of isolated compounds. cmfri.org.in TLC separates compounds on a thin layer of stationary phase coated on a plate. cmfri.org.in

Size Exclusion Chromatography (SEC): Separates molecules based on their size, often used for separating larger molecules like proteins or for desalting. cmfri.org.in

The specific combination of chromatographic methods used for the isolation of this compound would depend on the initial extract composition and the desired purity. Researchers often employ a combination of these techniques in a stepwise manner, starting with lower-resolution methods like column chromatography and progressing to higher-resolution techniques like HPLC for final purification. iipseries.org

Spectroscopic Dereplication Strategies for this compound and Related Compounds

Spectroscopic techniques are essential for the dereplication and structural elucidation of marine natural products. By analyzing the spectroscopic data of isolated compounds or fractions, researchers can quickly determine if a compound is known by comparing the data to databases and literature. mdpi.comnih.govrsc.org

Key spectroscopic techniques used in the dereplication and characterization of this compound and related marine natural products include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms within a molecule. slideshare.netfabad.org.trresearchgate.netuit.nosci-hub.seescholarship.org Both 1D (e.g., 1H NMR, 13C NMR) and 2D NMR experiments are crucial for structural elucidation. researchgate.netfabad.org.trresearchgate.net Advanced NMR technologies, including those with sensitive probe heads, have improved the ability to determine structures from small sample quantities. sci-hub.senih.gov

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its molecular formula and the identification of structural fragments. researchgate.netslideshare.netmdpi.comnih.govuit.no High-resolution MS and tandem MS (MS/MS) are particularly valuable for dereplication and structural analysis. mdpi.comuit.no

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in a molecule, which can be useful for detection and characterization, particularly when coupled with chromatography (e.g., HPLC-DAD). slideshare.netmdpi.com

Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. slideshare.netuit.no

Integrated spectroscopic approaches, such as coupled LC-NMR and LC-MS, are powerful tools for the rapid dereplication and identification of natural products in complex mixtures. nih.govsci-hub.se These hyphenated techniques allow for online separation and spectroscopic analysis, significantly accelerating the discovery process. nih.govsci-hub.se Databases like MarinLit are also valuable resources for dereplication, allowing researchers to search for known compounds based on various spectroscopic and structural features. rsc.org

Research findings indicate that avarone (B1665836) and avarol (B1665835), closely related to this compound, have been isolated from the marine sponge Dysidea avara. nih.govhilarispublisher.comfabad.org.trresearchgate.nettandfonline.com The structures of these compounds were determined using spectroscopic data, including 1H and 13C NMR. fabad.org.trresearchgate.net Studies have also reported the synthesis of this compound, confirming its structure and allowing for further investigation of its properties. nih.govnih.gov

Here is a table summarizing some common chromatographic and spectroscopic techniques used in marine natural product research:

| Technique | Category | Principle | Application in MNP Research |

| Column Chromatography (CC) | Chromatographic | Differential partitioning between stationary and mobile phases | Preparative isolation based on polarity/hydrophobicity. cmfri.org.iniipseries.org |

| HPLC | Chromatographic | Differential partitioning between stationary and liquid mobile phases | Analytical and preparative separation, purification. cmfri.org.iniipseries.org |

| TLC | Chromatographic | Separation on a thin layer of stationary phase | Monitoring fractions, assessing purity, initial analysis. cmfri.org.in |

| Size Exclusion Chromatography | Chromatographic | Separation based on molecular size | Separating large molecules, desalting. cmfri.org.in |

| NMR Spectroscopy | Spectroscopic | Interaction of nuclear spins with a magnetic field | Structural elucidation, identification. fabad.org.trresearchgate.netuit.nosci-hub.seescholarship.org |

| Mass Spectrometry (MS) | Spectroscopic | Mass-to-charge ratio of ions | Molecular weight, formula, fragmentation, identification. researchgate.netmdpi.comnih.govuit.no |

| UV-Vis Spectroscopy | Spectroscopic | Absorption of UV-Vis light | Detection of chromophores, characterization. slideshare.netmdpi.com |

| IR Spectroscopy | Spectroscopic | Absorption of infrared light by molecular vibrations | Identification of functional groups. slideshare.netuit.no |

Biosynthetic Pathways and Enantioselective Formation of Neoavarone

Proposed Biogenetic Routes Involving Mixed Polyketide-Isoprenoid Pathways

Meroterpenoid biosynthesis generally proceeds through the coupling of a polyketide-derived aromatic precursor with an isoprenoid unit. rsc.orgnih.gov In the case of avarane-type sesquiterpene quinones/quinols, which include (-)-Neoavarone, the sesquiterpenoid part features a rearranged drimane (B1240787) scaffold, also known as the 4,9-friedodrimane-type. This involves the migration of methyl groups from the C-4 to C-5 position and from the C-10 to the C-9 position of a standard drimane skeleton. rsc.org

Studies on related meroterpenoids, particularly those derived from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), a common bacterial polyketide building block, have shown that THN is synthesized by a type III polyketide synthase through the condensation and aromatization of malonyl coenzyme A units. nih.gov While THN is a precursor in some bacterial meroterpenoid pathways, the specific polyketide precursor for this compound, often isolated from marine sponges, is linked to a benzoquinone/quinol moiety. rsc.orgnih.gov The isoprenoid component is derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathway, leading to farnesyl pyrophosphate (a C15 sesquiterpene precursor). ctdbase.org The coupling of these two distinct units is a key step in the formation of the meroterpenoid scaffold. rsc.orgnih.gov

Proposed pathways often involve the prenylation of the polyketide-derived aromatic ring by a prenyltransferase, followed by cyclization and further modifications such as oxidation, reduction, and rearrangement reactions catalyzed by various enzymes. rsc.orgresearchgate.netnih.govnih.gov The rearranged drimane skeleton observed in avarane-type compounds suggests specific enzymatic steps that facilitate these skeletal changes. rsc.org

Enzymatic Systems and Stereochemical Control in Meroterpenoid Biosynthesis

Enzymes play a crucial role in controlling the stereochemistry during meroterpenoid biosynthesis, ensuring the formation of specific enantiomers like this compound. Terpene cyclases are key enzymes in shaping the terpenoid skeleton by regulating the conformations of cationic intermediates, leading to diverse structures. beilstein-journals.orgresearchgate.net Other enzymes involved include α-ketoglutarate (αKG)-dependent dioxygenases, cytochrome P450 monooxygenases, and UbiA-type prenyltransferases, which contribute to structural diversity through oxidation, hydroxylation, and prenylation reactions. beilstein-journals.orgresearchgate.net

Specific enzymatic mechanisms are responsible for the stereochemical outcome of cyclization and rearrangement reactions. For instance, studies on other meroterpenoids have identified enzymes like AtoB, an aldolase (B8822740) belonging to the NTF2-like superfamily, which catalyzes intramolecular aldol (B89426) reactions and is responsible for stereocontrol at specific carbon centers during condensation. researchgate.netrsc.org The precise enzymatic machinery dedicated to the enantioselective formation of the rearranged drimane skeleton and its coupling to the quinone moiety in this compound biosynthesis is a subject of ongoing research. However, the isolation of this compound as a specific enantiomer from natural sources implies the involvement of highly selective enzymatic systems that dictate the absolute configuration of the molecule. wikipedia.orgnih.govresearchgate.netnih.gov

Chemoenzymatic Approaches to this compound Precursors

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful strategy for accessing complex natural products and their precursors, including those related to this compound. nih.govnih.govfrontiersin.orgmdpi.com This approach can leverage the high stereo- and regioselectivity of enzymes for specific steps that are challenging to achieve solely through chemical methods. nih.govnih.govmdpi.com

While direct chemoenzymatic routes specifically for this compound precursors are not extensively detailed in the provided search results, related studies on the synthesis of avarane-type sesquiterpene quinones/hydroquinones provide insights into potential strategies. nih.govmdpi.commdpi.com For example, the synthesis of (+)-avarone, (+)-avarol, this compound, (-)-neoavarol, and (+)-aureol has been achieved through total synthesis routes. nih.govresearchgate.netnih.govthegoodscentscompany.com These syntheses often involve key intermediates derived from enantiomerically pure starting materials, such as the (+)-5-methyl-Wieland-Miescher ketone, which already possesses defined stereochemistry. mdpi.commdpi.comevitachem.comacs.orgacs.org

Chemoenzymatic approaches could potentially be applied to introduce specific functional groups or control stereocenters during the synthesis of the sesquiterpenoid or quinone precursors before their coupling, or even in modifying a coupled intermediate. Enzymes like ketoreductases, monooxygenases, or prenyltransferases could be employed for highly selective transformations. beilstein-journals.orgresearchgate.netnih.govmdpi.com The development of efficient chemoenzymatic routes to key precursors could facilitate the production of this compound and its analogs for further study.

Total Synthesis and Chemical Synthesis of Neoavarone and Its Analogues

Enantioselective Total Synthesis Strategies for (-)-Neoavarone and Related Natural Products

The absolute stereochemistry of sesquiterpenoid quinones is crucial for their biological function, making enantioselective synthesis a paramount goal. Strategies to achieve this often rely on setting key stereocenters early in the synthetic sequence and carrying them through to the final product.

A cornerstone in the asymmetric synthesis of many terpenoids is the use of chiral pool precursors, which are readily available, enantiomerically pure molecules that contain a portion of the target's carbon skeleton. The Wieland-Miescher ketone and its analogues are powerful and versatile building blocks in this context. nih.govorganic-chemistry.org Their rigid bicyclic structure provides a scaffold upon which the rest of the molecule can be stereoselectively constructed.

In a unified synthesis of this compound and its congeners, (+)-5-methyl-Wieland-Miescher ketone served as the starting point. nih.gov This chiral precursor contains the requisite A/B ring system with the correct absolute stereochemistry, streamlining the synthetic route. Similarly, the enantioselective total synthesis of other complex meroterpenoids, such as (+)-dysidavarones A–C, has commenced from a Wieland–Miescher ketone derivative, highlighting the versatility of this starting material. rhhz.netresearchgate.net The strategy involves leveraging the existing stereocenters of the ketone to direct the formation of new stereocenters during subsequent reactions.

Reductive alkylation is a powerful method for carbon-carbon bond formation. In the context of sesquiterpenoid quinone synthesis, the Birch reductive alkylation has proven particularly effective for installing the side chain onto the decalin core. This reaction involves the dissolution of an alkali metal (like lithium) in liquid ammonia (B1221849) to create a potent reducing medium.

A key step in the construction of the this compound carbon framework is the Birch reductive alkylation of a (+)-5-methyl-Wieland-Miescher ketone derivative with a suitable benzylic bromide. nih.gov This reaction forges the crucial bond between the decalin and hydroquinone (B1673460) moieties. This approach creates the requisite carbon skeleton in a convergent manner. nih.gov The stereochemical outcome of the alkylation is often controlled by the steric environment of the enolate intermediate, which is in turn dictated by the conformation of the decalin ring system.

| Reductive Alkylation Example | |

| Reaction | Birch Reductive Alkylation |

| Substrate | (+)-5-methyl-Wieland-Miescher ketone derivative |

| Reagent | Benzylic bromide |

| Conditions | Li/NH₃ |

| Product | Fused carbon framework for this compound |

| Reference | nih.gov |

The final step in the synthesis of many sesquiterpenoid quinones, including this compound, is the oxidation of a hydroquinone or phenol (B47542) precursor. Salcomine (B1680745), a cobalt-Schiff base complex, is a highly effective catalyst for this transformation, using molecular oxygen as the terminal oxidant. nih.govresearchgate.netwikipedia.org This method is often chemoselective, oxidizing the hydroquinone in the presence of other sensitive functional groups.

The synthesis of this compound from its corresponding phenolic precursor, (-)-neoavarol, is achieved through a strategic salcomine oxidation. nih.gov This reaction proceeds under mild conditions, typically in a solvent like dimethylformamide (DMF) with oxygen bubbled through the solution, to furnish the target quinone in good yield. nih.govresearchgate.net This methodology has also been applied to the synthesis of avarone (B1665836) from avarol (B1665835) and in the final steps toward dysidavarone analogues. researchgate.netresearchgate.net

| Oxidation Reaction Details | |

| Catalyst | Salcomine [Co(salen)] |

| Oxidant | Molecular Oxygen (O₂) |

| Precursor | (-)-Neoavarol (phenolic compound) |

| Product | This compound (quinone) |

| Conditions | DMF, 40 °C |

| Reference | nih.govresearchgate.net |

Acid-induced cyclizations and rearrangements are powerful tools for constructing complex polycyclic systems in a stereocontrolled manner. Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can promote cationic cascades that forge multiple rings in a single step.

In the synthesis of tetracyclic meroterpenoids related to this compound, a BF₃·Et₂O-induced rearrangement and cyclization sequence is a crucial transformation. nih.gov For instance, treating neoavarol with this Lewis acid can trigger a stereoselective cyclization to produce the tetracyclic natural product aureol (B1238271). nih.govnih.gov This reaction proceeds through a proposed cationic intermediate, where the stereochemistry of the newly formed rings is dictated by the conformation of the transition state. This strategy showcases how complex scaffolds can be accessed efficiently from simpler, biosynthetically related precursors. researchgate.net

Divergent Synthetic Approaches to this compound and Structurally Related Scaffolds

A divergent synthetic strategy is a highly efficient approach where a common, advanced intermediate is used to generate a library of structurally related natural products. nih.gov This methodology is particularly well-suited for the sesquiterpenoid quinones, where a common decalin-hydroquinone core can be elaborated into numerous distinct final products.

The total synthesis of this compound has been accomplished as part of a broader, unified strategy that also yields avarone, avarol, (-)-neoavarol, and aureol from a single chiral starting material, the (+)-5-methyl-Wieland-Miescher ketone. nih.gov In this approach, a common intermediate containing the core structure is synthesized and then subjected to different late-stage functionalization reactions to "diverge" to the various targets. For example, the phenolic intermediate can be oxidized with salcomine to give this compound, or it can undergo an acid-induced cyclization to form aureol. nih.govnih.gov This divergent approach not only provides efficient access to multiple natural products but also allows for the synthesis of analogues for structure-activity relationship studies. rhhz.net

Chemical Derivatization and Analogue Design of Neoavarone

Synthesis of Targeted Chemical Analogues to Probe Biological Interactions

The synthesis of targeted chemical analogues is a crucial strategy to investigate the biological interactions of (-)-neoavarone and related compounds. By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.

A significant focus has been on the synthesis of derivatives of avarone (B1665836), a closely related precursor of this compound. These studies provide valuable insights into the potential modifications applicable to this compound. For instance, a series of alkyl(aryl)thio derivatives of avarone have been synthesized through the nucleophilic addition of thiols or thiophenol to the quinone ring. nih.gov In most cases, this reaction yielded a single regioisomer, demonstrating a degree of selectivity in the addition process. nih.gov

These derivatives have been instrumental in probing the cytotoxic and anti-HIV activities of the parent compound. The rationale behind introducing thioether linkages is to explore the impact of lipophilicity and electronic effects on biological activity. The resulting data from these analogues help to build a comprehensive SAR profile, guiding the design of future derivatives with potentially enhanced efficacy and selectivity.

Functionalization of the Quinone Moiety for Modulated Activity

The quinone moiety is a key pharmacophore in the avarone and this compound series, and its functionalization has been a primary strategy for modulating biological activity. The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

Research on avarone has demonstrated that the introduction of various substituents onto the quinone ring can significantly impact its cytotoxic properties. For example, derivatives with electron-donating substituents have shown potent cytotoxic activity against various tumor cell lines. nih.gov One of the most active compounds identified in these studies was 4'-(methylamino)avarone, which exhibited a high level of cytotoxicity against melanoma cells while showing no toxicity to normal lymphocytes. nih.gov This highlights the potential for modulating the electronic properties of the quinone ring to achieve selective anticancer activity.

The following table summarizes the cytotoxic activity of selected avarone derivatives with modifications on the quinone moiety:

| Compound Name | Modification on Quinone Moiety | Cell Line | IC50 (µM) |

| Avarone | Unsubstituted | Fem-X (Melanoma) | >10 |

| 4'-(Methylamino)avarone | Methylamino group at C-4' | Fem-X (Melanoma) | 2.4 nih.gov |

| 3'-Thiophenoxyavarone | Thiophenoxy group at C-3' | K562 (Leukemia) | 5.6 |

| 3'-(p-Tolylthio)avarone | p-Tolylthio group at C-3' | K562 (Leukemia) | 4.8 |

The data clearly indicates that functionalization of the quinone ring is a viable strategy for enhancing the potency of these natural products. The introduction of amino and thioether groups has proven to be particularly effective in increasing cytotoxicity.

Stereoselective Modifications and Their Synthetic Feasibility

While specific studies on the stereoselective modification of this compound are limited, the broader field of terpene synthesis provides insights into the synthetic feasibility of such transformations. The synthesis of complex natural products often involves the use of chiral starting materials, asymmetric catalysis, and substrate-controlled reactions to achieve the desired stereochemistry. ethz.ch

For this compound, stereoselective modifications could involve the epimerization of existing stereocenters or the introduction of new ones on the decalin framework. Such modifications would allow for a detailed investigation of the stereochemical requirements for biological activity. The synthetic feasibility of these modifications would depend on the development of highly selective and efficient chemical transformations that can be applied to the complex carbocyclic core of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Neoavarone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the comprehensive structural assignment of compounds like (-)-Neoavarone. hyphadiscovery.comtjnpr.orgweebly.comgithub.com

¹H NMR spectroscopy provides information about the types of protons present in the molecule, their chemical environments, and their coupling interactions with neighboring protons. The chemical shifts (δ) and splitting patterns (multiplicity) in the ¹H NMR spectrum are indicative of the functional groups and the local electronic environment of each proton. tjnpr.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts (δ) of the carbon signals are characteristic of their hybridization state and the types of atoms to which they are bonded. Analysis of the ¹³C NMR spectrum, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps distinguish between methyl, methylene, methine, and quaternary carbons. weebly.comrsc.orgrsc.orgstanford.edu

For this compound, analysis of the ¹³C NMR spectrum reveals resonances corresponding to conjugated carbonyl carbons, olefinic carbons, methyls, methylenes, and aliphatic methines and quaternary carbons, providing initial insights into the different types of carbon atoms present in the molecule. rsc.orgrsc.org

Two-dimensional NMR techniques provide through-bond and through-space connectivity information, which is vital for piecing together the molecular structure and determining relative stereochemistry. hyphadiscovery.comweebly.com

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds. This helps establish proton-proton connectivities within spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). This allows for the assignment of proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are particularly useful for connecting different fragments of the molecule and identifying quaternary carbons. hyphadiscovery.comrsc.org

For this compound, detailed analysis of 2D NMR data, including NOESY correlations, has been used to establish the relative configuration of the molecule, indicating the trans fusion of rings and the orientation of specific methyl groups and protons. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the precise determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with very similar nominal masses. epfl.chyoutube.com

Fragmentation analysis in mass spectrometry, often performed using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), provides information about the substructures within the molecule. youtube.commiamioh.eduuni-saarland.de The fragmentation pattern, observed as a series of peaks at lower m/z values than the molecular ion peak, corresponds to the masses of the charged fragments formed when the molecule breaks apart. Analyzing these fragments can help confirm the presence of specific functional groups and structural motifs.

For this compound, HRMS data is crucial for confirming its elemental composition, typically C₂₁H₂₈O₂. nih.gov While specific fragmentation data for this compound was not detailed in the search results, the general principles of mass spectrometry fragmentation apply, where characteristic ions would be observed corresponding to the loss of specific groups from the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. libretexts.orgutdallas.eduyoutube.comvscht.cz When a molecule absorbs infrared radiation, its bonds vibrate (stretch or bend) at specific frequencies. These frequencies are influenced by the type of bond, the atoms involved, and the surrounding chemical environment.

The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands in the IR spectrum correspond to the presence of specific functional groups such as carbonyls (C=O), hydroxyls (O-H), carbon-carbon double bonds (C=C), and C-H stretching vibrations. libretexts.orgutdallas.eduyoutube.comvscht.cz

For this compound, which contains quinone and sesquiterpene moieties, characteristic IR absorption bands would be expected for functional groups such as conjugated carbonyls (from the quinone ring) and C=C double bonds. While detailed IR data was not extensively provided, mentions of IR analysis (KBr) with specific peaks like 1720 cm⁻¹ suggest the presence of carbonyl functional groups. thieme-connect.com Other expected bands would include those for C-H stretching (around 3000 cm⁻¹ and above/below depending on hybridization) and C=C stretching (around 1600-1700 cm⁻¹). libretexts.orgvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that absorb light in the UV (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. shu.ac.uklibretexts.orgmsu.edursc.orguomustansiriyah.edu.iq The absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals (such as σ, π, or n orbitals) to higher-energy antibonding orbitals (σ* or π*). shu.ac.uklibretexts.orgrsc.org

Molecules containing chromophores, which are functional groups with delocalized electrons (like conjugated π systems or lone pairs), exhibit characteristic absorption bands in the UV-Vis spectrum. shu.ac.uklibretexts.orgmsu.edu The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are dependent on the nature of the chromophore and its electronic environment, including the extent of conjugation. msu.eduuomustansiriyah.edu.iq

For this compound, the presence of a quinone moiety, which contains a conjugated system of double bonds and carbonyl groups, acts as a chromophore. This would result in characteristic absorption bands in the UV-Vis spectrum. While specific λmax values for this compound were not found in the search results, related quinone compounds typically show significant absorption in the UV-Vis region due to π→π* and n→π* electronic transitions. shu.ac.ukuomustansiriyah.edu.iq The position and intensity of these bands provide information about the electronic structure of the quinone system.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a technique that provides a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and bond lengths and angles. researchgate.netresearchgate.netchem-soc.si For chiral molecules, single-crystal X-ray diffraction can also determine the absolute configuration, which is the specific spatial arrangement of atoms around a chiral center. rsc.orgresearchgate.netresearchgate.netchem-soc.si This is achieved by exploiting the phenomenon of anomalous dispersion. researchgate.netresearchgate.netchem-soc.si

Growing a high-quality single crystal of the compound is a prerequisite for X-ray crystallography. Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the diffraction pattern is recorded. The diffraction data is then processed computationally to reconstruct the electron density map of the molecule, from which the atomic positions and thus the molecular structure are determined.

For this compound, single-crystal X-ray diffraction analysis has been successfully used to confirm its proposed structure and, importantly, to determine its absolute configuration. rsc.org The absolute configuration of this compound has been established as 5S, 8S, 9R, 10S based on X-ray diffraction data. rsc.org This provides unambiguous confirmation of the stereochemistry at the chiral centers.

Table 1: Spectroscopic Data Summary for this compound

| Spectroscopy Type | Information Provided | Key Findings for this compound (Based on available data) |

| ¹H NMR | Proton environments, coupling, relative peak areas | Signals indicative of various proton types (e.g., methyl, methylene, methine, olefinic). Specific chemical shifts and multiplicities are observed. |

| ¹³C NMR | Carbon skeleton, types of carbon atoms | Resonances for conjugated carbonyls, olefinic, methyl, methylene, aliphatic methines, and quaternary carbons observed. rsc.orgrsc.org |

| 2D NMR | Through-bond (COSY, HSQC, HMBC) & through-space (NOESY) connectivities, relative stereochemistry | COSY, HSQC, and HMBC correlations establish connectivity. NOESY correlations reveal spatial proximity, used to determine relative configuration (e.g., trans ring fusion). rsc.orgrsc.org |

| HRMS | Exact molecular weight, molecular formula, fragmentation | Confirms molecular formula (C₂₁H₂₈O₂). nih.gov Fragmentation patterns (expected but specific data not detailed in sources) support structural features. |

| IR | Functional group identification | Characteristic absorption bands for functional groups like conjugated carbonyls (e.g., ~1720 cm⁻¹) and C=C bonds. thieme-connect.com |

| UV-Vis | Electronic transitions, chromophore analysis | Absorption bands in the UV-Vis region due to the quinone chromophore (specific λmax values not detailed in sources). |

| X-ray Crystallography | Solid-state structure, absolute configuration | Confirms the overall structure and unequivocally determines the absolute configuration (5S, 8S, 9R, 10S). rsc.org |

Circular Dichroism (CD) Spectroscopy for Chiral Information and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the chiral properties and conformational aspects of molecules that absorb light in the ultraviolet-visible region. encyclopedia.pubmdpi.com It measures the differential absorption of left and right-circularly polarized light by a sample. encyclopedia.pubmdpi.com For a molecule to exhibit a CD spectrum, it must contain a chromophore within a chiral environment. mit.edu The resulting CD spectrum, which plots the differential absorption against wavelength, is sensitive to both the absolute configuration and the conformation of the molecule. encyclopedia.pubnih.gov Enantiomers of a chiral substance will display CD spectra that are mirror images of each other, allowing for the determination of absolute configuration. encyclopedia.pub

Structure Activity Relationship Sar Studies of Neoavarone and Its Analogues

Identification of Key Pharmacophoric Features and Structural Motifs

Pharmacophoric features are the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to trigger a biological response. limu.edu.ly While specific detailed pharmacophoric features for (-)-neoavarone are not extensively detailed in the search results, studies on related avarone (B1665836) derivatives provide insights into structural motifs important for activity. The quinone moiety is a common structural feature in many biologically active marine natural products, including avarone and its derivatives. mdpi.commdpi.com This moiety is known to participate in various biochemical processes, such as electron transport, and is associated with diverse biological properties, including cytotoxic, antibacterial, and antifungal activities. researchgate.net

Studies on avarone analogues have shown that modifications on the quinone ring can significantly impact activity. For instance, the position and nature of substituents on the quinone ring of avarone derivatives influence their cytotoxic activity. mdpi.comresearchgate.net Specifically, 3'-substituted avarone analogues generally maintained potency and selectivity, while 4'-substituted analogues showed significantly lower potency and selectivity, with some exceptions like 4'-serinyl and 4'-cysteinyl derivatives. mdpi.com The introduction of alkyl(aryl)thio groups to avarone was found to enhance activity against certain bacterial strains. researchgate.net These findings suggest that the quinone ring and its substitution pattern are key structural motifs influencing the biological activity of this class of compounds, including this compound.

An in vitro cytotoxicity assay comparing this compound with related compounds like (+)-avarone, (+)-avarol, and (-)-neoavarol against human lymphoma cells (U937) provided insights into their relative potencies and some aspects of their SAR. mdpi.commdpi.com The order of cytotoxic potency was determined as this compound > (+)-avarone > (+)-aureol > (+)-avarol > (-)-neoavarol. mdpi.commdpi.com This suggests that the specific stereochemistry and the oxidation state of the terpenoid and quinone moieties play a role in determining cytotoxic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical relationships between the chemical structure of molecules and their biological activity. wikipedia.orgnih.govcollaborativedrug.com These models use molecular descriptors to predict the biological activity of compounds. nih.govcollaborativedrug.comnih.gov QSAR approaches can serve as a cost-effective and time-saving alternative to extensive experimental testing. nih.govmdpi.com

While the search results discuss QSAR modeling in general and its application to various classes of compounds, including other marine natural products and nanoparticles nih.govmdpi.comnih.gov, specific published QSAR models developed solely for this compound were not readily found. However, the principles of QSAR are applicable to this compound and its analogues. By calculating molecular descriptors that capture the structural, electronic, and physicochemical properties of these compounds, and correlating them with their measured biological activities (e.g., IC50 values), QSAR models could be developed. collaborativedrug.comnih.govyoutube.com These models could help predict the activity of newly designed analogues and provide further insights into the structural features that quantitatively influence potency. oncodesign-services.comcollaborativedrug.com

Role of Electrochemical Properties in Modulating Biological Activity

The electrochemical properties of quinones, including their redox behavior, are often linked to their biological activities. researchgate.net Quinones can undergo redox cycling, generating reactive oxygen species, or participate in Michael-type addition-elimination reactions with biomolecules. researchgate.net

Studies on avarone derivatives have determined their electrochemical properties to gain more accurate information on structure-activity relationships. researchgate.netresearchgate.net Most avarone derivatives showed cytotoxic activity, particularly those with electron-donating substituents. researchgate.netresearchgate.net The mechanism of action of terpenylquinones is suggested to involve redox processes and/or Michael-type addition-elimination reactions, which are directly related to their electrochemical characteristics. researchgate.net Although specific data on the electrochemical properties of this compound were not found, its quinone structure suggests that its redox potential and other electrochemical behaviors likely play a significant role in its biological activity, similar to other avarone-type quinones. researchgate.netresearchgate.net

Computational Chemistry Approaches for SAR Analysis

Computational chemistry approaches are increasingly used in SAR analysis and drug discovery. oncodesign-services.comnih.govroutledge.com These methods can complement experimental studies by providing insights into molecular interactions, predicting properties, and guiding the design of new compounds. oncodesign-services.comnih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantum chemistry calculations can be applied to analyze the binding of compounds to their biological targets, assess their stability, and calculate electronic descriptors relevant to activity. routledge.comacs.org

Computational methods can be used to predict biological activity based on chemical structure and to identify structural features associated with activity. oncodesign-services.comcollaborativedrug.com They can also be used for structure-guided exploration of SAR, for example, by analyzing the interactions of ligands with target proteins based on crystal structures. nih.govacs.org While no specific computational studies focused solely on the SAR of this compound were found, computational approaches have been applied to related compounds like nakijiquinones to understand the structural basis for differences in activity against tyrosine kinases. acs.org Applying similar computational methods to this compound and its analogues could provide valuable information about their preferred conformations, electronic distributions, and potential interactions with biological targets, thereby enhancing the understanding of their SAR. youtube.comroutledge.com

Mechanistic Investigations of Neoavarone S Cellular Activity

Redox Cycling Mechanisms and Reactive Oxygen Species (ROS) Generation

Terpenylquinones, including avarone (B1665836) and avarol (B1665835), are known for their ability to undergo redox processes, which can lead to the generation of reactive oxygen species (ROS). wikipedia.orgbmrb.iofishersci.ptwikidata.org This characteristic quinone moiety is suggested to participate in redox cycling and/or Michael-type addition-elimination reactions. wikipedia.orgbmrb.iofishersci.pt The cytotoxicity of these compounds, including avarone and avarol, has been explained in terms of their capacity to undergo redox cycling and produce ROS, which can cause damage to tumor cells. wikipedia.orgbmrb.iofishersci.pt NADH/NAD+ dehydrogenase reduction of several terpenylnaphthoquinones increases the rate of oxygen consumption, with higher rates observed for quinones with more positive redox potentials. bmrb.iofishersci.pt During this process, small amounts of reactive oxygen species are formed, correlating with the quinone redox potential. bmrb.iofishersci.pt Semiquinone derivatives can be generated under anaerobic conditions in the presence of NADH/NAD+ dehydrogenase. bmrb.iofishersci.pt

Modulation of Cellular Respiration and Mitochondrial Function

The enzymatic system involving NADH/NAD+ dehydrogenase is found in mitochondria. bmrb.iofishersci.pt This suggests that a possible pathway for the cytotoxic activity of terpenylnaphthoquinones could involve interference with or inhibition of mitochondrial respiration, similar to what has been reported for other naphthoquinone derivatives. bmrb.iofishersci.ptwikipedia.org Mitochondria are the primary sites of cellular respiration and ATP production in eukaryotic cells through oxidative phosphorylation. wikipedia.orgmrc.ac.ukmdpi.com This process involves the electron transport chain located in the inner mitochondrial membrane. mrc.ac.ukmdpi.com While direct studies on (-)-Neoavarone's specific impact on mitochondrial respiration were not extensively detailed in the provided sources, studies on related compounds like avarone and avarol support a mechanism involving reactive oxygen radicals, with indications of relevance to mitochondrial function. bmrb.iowikipedia.org

Impact on Cellular Signaling Pathways

This compound has been indicated to disrupt cellular signaling pathways essential for cell survival and proliferation. wikipedia.org The provided sources highlight the involvement of several key pathways that could be affected by this compound or related compounds:

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in signal transduction, regulating various cellular responses including proliferation, differentiation, and stress responses. nih.govuni.lu Studies on dysifragilone A, a compound with a rearranged avarone skeleton, have shown inhibition of the p38 MAPK signaling pathway. citeab.com Beta-lapachone, another quinone, has been shown to downregulate ERK and p38 MAPK pathways. flybase.org

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune responses, inflammation, and cell survival. fishersci.noufc.brnih.govuni.luguidetopharmacology.org Aberrant activation of NF-κB is linked to various diseases, including cancer. nih.govuni.lu Beta-lapachone has been reported to suppress NF-kappaB activation. flybase.org Studies on dysidaminones, which are sesquiterpene aminoquinones from the same sponge genus as avarone and neoavarone, have demonstrated NF-κB inhibitory activity. ctdbase.org The canonical NF-κB pathway involves the degradation of IκBα, allowing NF-κB to translocate to the nucleus. ufc.brnih.gov

Akt Pathway: The Akt (Protein Kinase B) pathway is involved in regulating cell growth, proliferation, and survival. researchgate.netnih.gov Beta-lapachone has been shown to downregulate the Akt pathway. flybase.org The Akt pathway is activated by PI3K, which produces PIP3, a lipid second messenger that recruits Akt to the cell membrane. vulcanchem.comnih.gov

While direct experimental data demonstrating this compound's specific effects on each of these pathways is limited in the provided sources, the activity of structurally related quinones suggests that these pathways are potential targets for the cellular effects of this compound.

Molecular Interactions with Biomolecules

The biological activity of quinone-containing compounds like avarone and avarol can involve interactions with various biomolecules. Besides redox cycling and ROS generation wikipedia.orgbmrb.iofishersci.ptwikidata.org, there are indications of the relevance of arylation of biomolecules, such as proteins, by avarol and avarone. bmrb.iowikipedia.org This suggests that this compound may exert its effects, in part, through covalent or non-covalent binding to cellular proteins or other macromolecules. Further detailed studies are needed to fully characterize the molecular interactions between this compound and its cellular targets. Target identification methods, including chemical proteomics and techniques assessing protein stability upon ligand binding, are employed to identify such interactions on a proteome-wide scale. mims.comguidetomalariapharmacology.orgnih.gov

Future Research Directions and Biotechnological Integration

Exploration of Undiscovered Biological Targets and Mechanisms

While (-)-Neoavarone has demonstrated various biological activities, the precise molecular targets and underlying mechanisms for many of these effects remain to be fully elucidated. Future research will likely focus on employing advanced techniques such as target identification assays, proteomics, and transcriptomics to map the interactions of this compound within biological systems. Understanding these interactions at a molecular level is crucial for rational drug design and predicting potential off-target effects. Furthermore, investigating its influence on specific signaling pathways and cellular processes could reveal novel therapeutic applications beyond those currently explored.

Advanced Synthetic Methodologies for Enhanced Analogue Libraries

The development of advanced synthetic methodologies is critical for overcoming potential supply limitations of naturally sourced this compound and for generating diverse libraries of analogues. Although total synthesis routes for this compound have been reported thegoodscentscompany.com, exploring more efficient, cost-effective, and environmentally friendly synthetic approaches is an ongoing area of research. Future efforts may involve the application of biocatalysis, flow chemistry, or stereoselective synthesis to improve yields and reduce reaction steps. Creating enhanced analogue libraries through targeted structural modifications will facilitate comprehensive structure-activity relationship (SAR) studies, allowing researchers to identify key pharmacophores responsible for specific biological activities and potentially develop compounds with improved potency, selectivity, and pharmacokinetic properties. The use of chemistry informer libraries, which are collections of drug-like molecules, can aid in evaluating and advancing synthetic methods by providing standardized substrates and documenting reaction outcomes, including failures rsc.org.

Integration of Biotechnological Production Methods (e.g., Sponge Aquaculture, Cell Culture, Heterologous Expression)

Sustainable sourcing of marine natural products like this compound presents a significant challenge due to the limited availability from wild-harvested sponges and the potential ecological impact. Integrating biotechnological production methods offers promising solutions. Sponge aquaculture, the farming of marine sponges, is becoming one of the more reliable methods to provide sufficient quantities of target compounds for pharmaceutical companies mdpi.com. In situ sponge aquaculture is currently a promising approach mdpi.com. Additionally, ex situ methods, while challenging due to the need to simulate the natural habitat and cellular microenvironment, are being explored nih.gov. Cell culture of sponge cells is another avenue, although achieving continuous growth of primary cells and consistent metabolite production remains an area of active research nih.gov. Primmorphs, aggregates of primary sponge cells, have shown potential, particularly when formed in the presence of symbionts nih.gov. Heterologous expression, which involves cloning the genes responsible for this compound biosynthesis into a suitable host organism (like bacteria or yeast), is a promising culture-independent strategy nih.gov. This approach requires the identification of the biosynthetic gene clusters, which can be facilitated by genome mining of sponge symbionts nih.gov. Overcoming challenges related to DNA extraction from symbionts and finding efficient expression hosts are key areas for future research in this domain nih.gov.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Studies

The application of artificial intelligence (AI) and machine learning (ML) techniques is revolutionizing drug discovery, including SAR studies. QSAR (Quantitative Structure-Activity Relationship) modeling, which correlates chemical structures with biological activities, is significantly enhanced by AI and ML algorithms neuraldesigner.comresearchgate.net. These computational approaches can analyze large datasets of structural and biological information to identify complex relationships that may not be apparent through traditional methods neuraldesigner.comfrontiersin.org. For this compound and its analogues, AI and ML can be used to predict the activity of new compounds before they are synthesized, prioritize synthesis targets, and gain deeper insights into how structural variations influence biological effects neuraldesigner.comresearchgate.net. This can significantly accelerate the process of identifying potent and selective analogues while potentially reducing the resources required for synthesis and testing neuraldesigner.comfrontiersin.org. ML-based QSAR models have demonstrated strong predictive abilities in various contexts, including predicting pharmacokinetic properties nih.gov.

Q & A

Q. How can conflicting results regarding this compound's cytotoxicity be reconciled?

- Answer : Systematically evaluate variables:

- Compound Stability : Test degradation under assay conditions (e.g., pH, light exposure).

- Cell Line Genetics : Profile genetic mutations (e.g., p53 status) affecting drug response.

- Assay Interference : Rule out artifacts (e.g., autofluorescence in resazurin assays).

Publish negative results and raw data to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.